TNF-alpha-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tumor necrosis factor alpha inhibitor 2 is a potent and orally active inhibitor of tumor necrosis factor alpha, a cytokine involved in systemic inflammation and immune system regulation. Tumor necrosis factor alpha inhibitor 2 distorts the tumor necrosis factor alpha trimer upon binding, leading to aberrant signaling when the trimer binds to tumor necrosis factor receptor type 1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tumor necrosis factor alpha inhibitor 2 involves multiple steps, including the preparation of intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .

Industrial Production Methods

Industrial production of tumor necrosis factor alpha inhibitor 2 likely involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, filtration, and chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Tumor necrosis factor alpha inhibitor 2 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of tumor necrosis factor alpha inhibitor 2 .

Scientific Research Applications

Tumor necrosis factor alpha inhibitor 2 has a wide range of scientific research applications, including:

Mechanism of Action

Tumor necrosis factor alpha inhibitor 2 exerts its effects by binding to the tumor necrosis factor alpha trimer, causing a distortion that leads to aberrant signaling when the trimer binds to tumor necrosis factor receptor type 1. This interaction disrupts the normal signaling pathways mediated by tumor necrosis factor alpha, resulting in the inhibition of pro-inflammatory cytokine production and other downstream effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tumor necrosis factor alpha inhibitor 2 include:

Infliximab: A monoclonal antibody that binds to tumor necrosis factor alpha and neutralizes its activity.

Adalimumab: Another monoclonal antibody that targets tumor necrosis factor alpha and inhibits its function.

Uniqueness

Tumor necrosis factor alpha inhibitor 2 is unique in its ability to distort the tumor necrosis factor alpha trimer, leading to aberrant signaling. This mechanism of action differentiates it from other tumor necrosis factor alpha inhibitors that primarily function by neutralizing the cytokine or blocking its receptors .

Biological Activity

Tumor Necrosis Factor-alpha (TNF-α) is a pivotal cytokine involved in various physiological processes, including inflammation, immune response, and apoptosis. The compound TNF-alpha-IN-2 is a selective inhibitor targeting TNF-α signaling pathways, which has garnered attention for its potential therapeutic applications in autoimmune diseases and cancer. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily functions by inhibiting the interaction between TNF-α and its receptors, TNFR1 and TNFR2. This inhibition disrupts downstream signaling pathways that mediate inflammatory responses and cell survival.

- TNFR1 : This receptor is widely expressed and mediates pro-inflammatory and apoptotic signals through the activation of NF-κB and MAPK pathways.

- TNFR2 : Primarily expressed on immune cells, it is associated with cell proliferation, survival, and tissue regeneration.

The selective inhibition of this compound on these receptors can modulate the biological effects of TNF-α, providing therapeutic benefits in conditions characterized by excessive inflammation.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory Effects | Reduces the production of pro-inflammatory cytokines like IL-1 and IL-6. |

| Immunomodulation | Alters T-cell activation and promotes regulatory T-cell functions. |

| Cell Proliferation | Inhibits excessive cell proliferation associated with autoimmune diseases. |

| Apoptosis Regulation | Modulates apoptosis in specific cell types, potentially reducing tissue damage. |

Case Studies

Several studies have investigated the effects of this compound in various contexts:

- Rheumatoid Arthritis (RA) :

- Cancer Therapy :

- Neuroinflammation :

Research Findings

Recent studies have elucidated the multifaceted roles of this compound:

- Cytokine Profile Alteration : Treatment with this compound significantly altered the cytokine profile in treated patients, decreasing levels of IL-6 and IL-17 while increasing IL-10 production .

- Receptor Interaction Dynamics : The compound was shown to preferentially inhibit TNFR1-mediated pathways while sparing some functions mediated by TNFR2, suggesting a nuanced approach to therapeutic intervention .

Properties

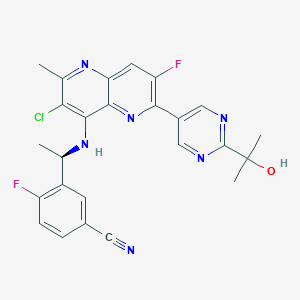

Molecular Formula |

C25H21ClF2N6O |

|---|---|

Molecular Weight |

494.9 g/mol |

IUPAC Name |

3-[(1R)-1-[[3-chloro-7-fluoro-6-[2-(2-hydroxypropan-2-yl)pyrimidin-5-yl]-2-methyl-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile |

InChI |

InChI=1S/C25H21ClF2N6O/c1-12(16-7-14(9-29)5-6-17(16)27)33-23-20(26)13(2)32-19-8-18(28)21(34-22(19)23)15-10-30-24(31-11-15)25(3,4)35/h5-8,10-12,35H,1-4H3,(H,32,33)/t12-/m1/s1 |

InChI Key |

UDLNDXDUOBMZIQ-GFCCVEGCSA-N |

Isomeric SMILES |

CC1=NC2=CC(=C(N=C2C(=C1Cl)N[C@H](C)C3=C(C=CC(=C3)C#N)F)C4=CN=C(N=C4)C(C)(C)O)F |

Canonical SMILES |

CC1=NC2=CC(=C(N=C2C(=C1Cl)NC(C)C3=C(C=CC(=C3)C#N)F)C4=CN=C(N=C4)C(C)(C)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.